molecular formula C20H24FN3O2 B1654772 4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide CAS No. 27227-14-1

4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

Cat. No.: B1654772
CAS No.: 27227-14-1
M. Wt: 357.4 g/mol
InChI Key: GTATVXRFYOQYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide (CAS RN 27227-14-1) is a benzamide derivative featuring a piperazine core substituted with a 2-methoxyphenyl group and a 4-fluorobenzamide moiety. This compound is structurally related to the WAY-100635 class of 5-HT1A receptor ligands, which are widely used in positron emission tomography (PET) imaging and preclinical studies of serotonin neurotransmission . Its fluorine substitution enhances metabolic stability and facilitates radiolabeling (e.g., with ¹⁸F), making it valuable for neuroimaging applications in Alzheimer’s disease and mood disorders .

Properties

IUPAC Name

4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-26-19-5-3-2-4-18(19)24-14-12-23(13-15-24)11-10-22-20(25)16-6-8-17(21)9-7-16/h2-9H,10-15H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTATVXRFYOQYFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536647
Record name 4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27227-14-1
Record name 4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and light exposure could potentially affect the stability of the compound Additionally, individual factors, such as a person’s genetic makeup and overall health status, can also influence the compound’s efficacy and action

Biological Activity

4-Fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide, often referred to as MPPF, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C25H27FN4O2
  • Molecular Weight : 434.51 g/mol
  • CAS Number : 155204-26-5
  • Solubility : Soluble in ethanol (15 mg/mL) .

MPPF primarily acts as a selective antagonist for serotonin receptors, particularly the 5-HT1A receptor. This receptor is implicated in various neurological processes, including mood regulation and anxiety. The compound's structure allows it to effectively bind to these receptors, thereby modulating their activity.

Antidepressant and Anxiolytic Effects

Research indicates that MPPF exhibits significant antidepressant and anxiolytic effects in preclinical models. In a study involving rodent models, MPPF administration resulted in reduced anxiety-like behaviors as measured by the elevated plus maze and open field tests .

Anticancer Activity

MPPF has also been evaluated for its anticancer properties. In vitro studies demonstrated that MPPF inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and prostate cancer cells, with IC50 values indicating potent activity . The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry analyses.

Data Table: Biological Activity Summary

Biological ActivityCell Line/ModelIC50/EffectReference
AntidepressantRodent modelsSignificant reduction in anxiety-like behavior
AnticancerMCF-7 (Breast Cancer)IC50 = 0.65 µM
Prostate CancerIC50 = 2.41 µM

Case Study 1: Anxiety Reduction in Rodent Models

In a controlled study, MPPF was administered to rodents subjected to stress-inducing environments. Behavioral assessments indicated that treated animals displayed significantly less anxiety compared to controls. This study highlights MPPF's potential as a therapeutic agent for anxiety disorders.

Case Study 2: In Vitro Anticancer Activity

A series of experiments were conducted to assess the cytotoxic effects of MPPF on various cancer cell lines. Results showed that MPPF not only inhibited cell growth but also triggered apoptotic pathways, suggesting its utility in cancer therapy .

Scientific Research Applications

Basic Information

  • Molecular Formula : C25H27FN4O2
  • Molecular Weight : 434.51 g/mol
  • CAS Number : 155204-26-5
  • Solubility : Soluble in ethanol (15 mg/mL) .

Structural Characteristics

The compound features:

  • A fluorine atom that enhances lipophilicity.
  • A piperazine ring , which is known for its role in various pharmacological activities.
  • A methoxyphenyl group , contributing to its receptor binding affinity.

Serotonin Receptor Modulation

MPPF is primarily recognized for its role as a selective antagonist of the serotonin 5-HT1A receptor. This receptor is implicated in numerous neuropsychiatric disorders, such as anxiety and depression. By blocking this receptor, MPPF may help in the development of new treatments for these conditions.

Case Study: Antidepressant Effects

Research has indicated that compounds similar to MPPF can produce antidepressant-like effects in animal models. For instance, studies have shown that selective serotonin reuptake inhibitors (SSRIs), when combined with 5-HT1A antagonists like MPPF, can enhance therapeutic outcomes .

Neuroimaging Applications

MPPF has been utilized in positron emission tomography (PET) imaging studies to visualize serotonin receptor activity in vivo. Its ability to bind selectively to the 5-HT1A receptor allows researchers to study alterations in serotonin signaling associated with various psychiatric disorders.

Case Study: PET Imaging Studies

In one study, MPPF was radiolabeled and used in PET scans to investigate serotonin receptor availability in patients with major depressive disorder. The findings suggested significant receptor downregulation in affected individuals compared to healthy controls .

Antipsychotic Research

Emerging evidence suggests that MPPF may possess antipsychotic properties by modulating dopaminergic pathways alongside serotonergic systems. This dual action could provide a novel approach to treating schizophrenia and other psychotic disorders.

Case Study: Schizophrenia Models

In preclinical trials, MPPF demonstrated efficacy in reducing psychotic symptoms in rodent models of schizophrenia. Its unique mechanism of action offers a promising avenue for developing new antipsychotic medications with fewer side effects than traditional treatments .

Synthetic Routes

The synthesis of MPPF typically involves several key steps:

  • Formation of the piperazine ring through cyclization reactions.
  • Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
  • Fluorination at the para position of the benzamide.

These synthetic strategies are crucial for optimizing yield and purity, which are essential for pharmacological testing.

Table: Summary of Synthesis Steps

StepReaction TypeKey Reagents
1CyclizationPiperazine derivatives
2Electrophilic Aromatic SubstitutionMethoxyphenyl halides
3FluorinationFluorinating agents

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural homology with the target molecule, differing primarily in substituents on the benzamide or piperazine rings. These modifications influence receptor affinity, pharmacokinetics, and functional activity.

p-MPPF and p-MPPI

  • Structure : p-MPPF (4-fluoro analog) and p-MPPI (4-iodo analog) feature identical piperazine-ethyl linkers but differ in the benzamide halogen substituent.
  • Activity : Both are competitive 5-HT1A antagonists. In rats, p-MPPF (ID₅₀ = 3 mg/kg) and p-MPPI (ID₅₀ = 5 mg/kg) antagonize 8-OH-DPAT-induced hypothermia, with fluorine conferring slightly higher potency .
  • Application : Used to study pre- and postsynaptic 5-HT1A receptors in vivo.

18F-FCWAY and 18F-Mefway

  • Structure :
    • 18F-FCWAY : Cyclohexanecarboxamide backbone with trans-4-fluoro substitution.
    • 18F-Mefway : Cyclohexane ring modified with a fluoromethyl group.
  • Receptor Affinity :
    • 18F-FCWAY : Binds 5-HT1A with Ki ≈ 1–3 nM, comparable to WAY-100635 .
    • 18F-Mefway : Exhibits IC₅₀ = 26 nM (vs. 23 nM for WAY-100635) and superior in vivo stability due to reduced defluorination .
  • PET Imaging : Both are used in human studies, but 18F-Mefway shows higher hippocampal binding (hippocampus/cerebellum ratio = 10 in monkeys) .

S-14506

  • Structure : Piperazine substituted with a 7-methoxynaphthalen-1-yl group.
  • Activity : High-affinity 5-HT1A agonist (Ki < 1 nM) with antidepressant-like effects in rodents .
  • Key Difference : Agonist activity (vs. antagonist profile of the target compound) due to naphthalene substitution enhancing receptor activation.

Flesinoxan

  • Structure : Piperazine linked to a dihydrobenzodioxin moiety.
  • Activity : Full 5-HT1A agonist (Ki ≈ 2 nM) used to study anxiolytic and hypotensive effects .

Comparative Data Table

Compound Structural Variation Target Receptor Binding Affinity (Ki/IC₅₀) Functional Activity Key Application References
Target Compound 4-fluoro, 2-methoxyphenyl piperazine 5-HT1A ~1–3 nM (est.) Antagonist PET imaging (Alzheimer’s)
p-MPPF 4-fluoro benzamide 5-HT1A ID₅₀ = 3 mg/kg (in vivo) Antagonist Preclinical models
18F-FCWAY trans-4-fluoro cyclohexanecarboxamide 5-HT1A Ki = 1–3 nM Antagonist Human PET imaging
18F-Mefway Fluoromethyl cyclohexane 5-HT1A IC₅₀ = 26 nM Antagonist High-resolution PET
S-14506 7-methoxynaphthalen-1-yl piperazine 5-HT1A Ki < 1 nM Agonist Therapeutic research
Flesinoxan Dihydrobenzodioxin substituent 5-HT1A Ki ≈ 2 nM Agonist Anxiety/depression models

Key Research Findings

  • Alzheimer’s Imaging : The target compound (as ¹⁸F-MPPF) revealed 49% reductions in hippocampal 5-HT1A receptor density in Alzheimer’s patients, correlating with cognitive decline .
  • Metabolic Stability : Fluorine substitution in 18F-Mefway reduces defluorination (30% intact compound at 3 hours post-injection) compared to 18F-FCWAY .
  • Structural Insights : Crystal structures of analogs (e.g., Nitro-MPPF) show chair-conformation piperazine rings and intramolecular hydrogen bonds critical for receptor interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.